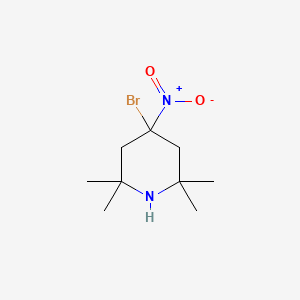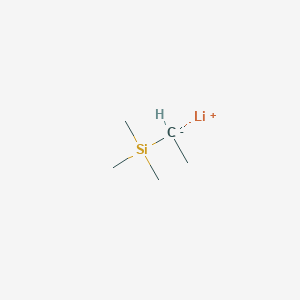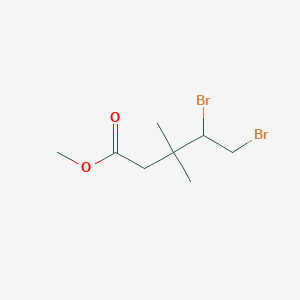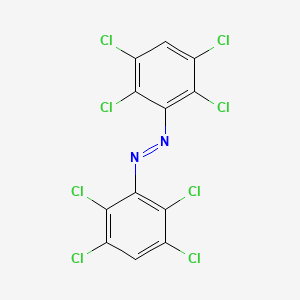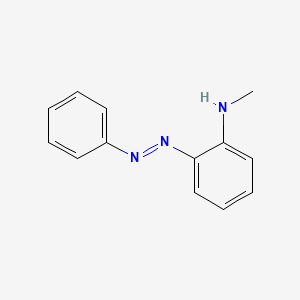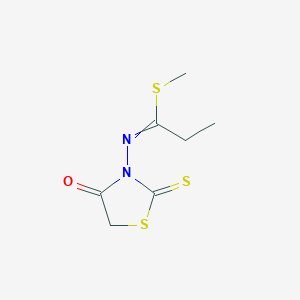
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is a compound belonging to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate typically involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid . This reaction is often carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of water as a solvent is particularly advantageous in industrial settings due to its safety and cost-effectiveness. Additionally, the scalability of the reaction ensures that large quantities of the compound can be produced efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Aplicaciones Científicas De Investigación
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide
- 2-sulfanylidene-1,3-thiazolidin-4-one derivatives
- ethyl 1-[5-cyano-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate
Uniqueness
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is unique due to its specific structure, which includes a propanimidothioate group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Propiedades
Número CAS |
77900-10-8 |
|---|---|
Fórmula molecular |
C7H10N2OS3 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-5(12-2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
Clave InChI |
GYDOFAUZQCNOOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NN1C(=O)CSC1=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


